2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide
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Overview
Description
2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving intermediates such as 5-acetyl-4-aminopyrimidines.
Introduction of the sulfanyl and acetamide groups: These functional groups are introduced through nucleophilic substitution reactions, often using reagents like carboxylic acid chlorides and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, carboxylic acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, with applications in cancer research.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies investigating the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar tricyclic core and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also feature a fused heterocyclic system and are studied for their potential therapeutic applications.
Uniqueness
2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S3/c1-14(2)4-8-7(5-19-14)10-11(22-8)12(21-6-9(15)18)17-13(16-10)20-3/h4-6H2,1-3H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMVOLQORIZATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C3=C(S2)C(=NC(=N3)SC)SCC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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